

Cabozantinib Hydrochloride: A Comprehensive Technical Guide to its Kinase Profile and Selectivity

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Compound of Interest

Compound Name: Cabozantinib hydrochloride

Cat. No.: B12398556

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the target kinase profile and selectivity of **cabozantinib hydrochloride**, a potent multi-tyrosine kinase inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism of Action

Cabozantinib hydrochloride exerts its therapeutic effects by potently inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial drivers of tumor progression, angiogenesis, and metastasis. Its primary mechanism of action involves the simultaneous targeting of the MET (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2) signaling pathways.^{[1][2]} By blocking these pathways, cabozantinib disrupts tumor cell growth, migration, invasion, and the formation of new blood vessels that supply tumors with essential nutrients.^{[3][4]}

Target Kinase Profile and Selectivity

Cabozantinib is characterized by its broad-spectrum yet specific kinase inhibition profile. It demonstrates high-affinity binding to a range of kinases, with its primary targets being VEGFR2 and MET.^{[1][5][6]} In addition to these, cabozantinib potently inhibits other key kinases

implicated in oncogenesis, including RET, KIT, AXL, FLT3, and TIE2.[\[5\]](#)[\[7\]](#) This multi-targeted approach is believed to overcome potential resistance mechanisms that can arise from the inhibition of a single signaling pathway.[\[8\]](#)

Quantitative Kinase Inhibition Data

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of cabozantinib against a panel of key kinases, as determined by various biochemical and cellular assays. These values represent the concentration of the drug required to inhibit 50% of the kinase activity and are a critical measure of its potency and selectivity.

Table 1: Primary Target Kinase Inhibition

Kinase Target	IC ₅₀ (nM)	Reference
VEGFR2	0.035	[1] [5] [6]
MET	1.3	[1] [5] [6]
RET	5.2	[1] [5]
KIT	4.6	[5]
AXL	7	[1] [5]
FLT3	11.3	[5]
TIE2	14.3	[1] [5]

Table 2: Selectivity Against Other Kinases

Kinase Target	IC50 (nM)	Reference
FLT1 (VEGFR1)	12	[1][6]
FLT4 (VEGFR3)	6	[1][6]
RON	124	[6]
PDGFR β	234	[6]
FGFR1	5294	[6]
ROS1	1.1	[9]

Table 3: Inhibition of Mutated RET Kinases

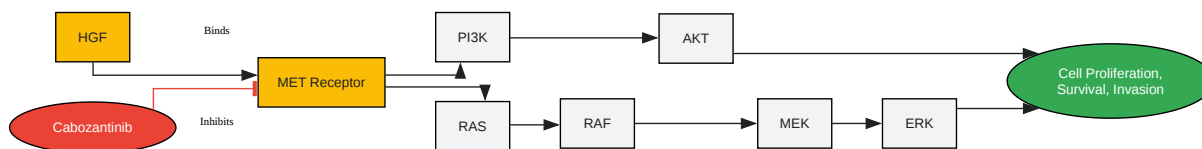
Mutated Kinase	IC50 (nM)	Reference
RET (M918T)	27	
RET (Y791F)	1173	
RET (V804L)	>5000	

Key Signaling Pathways Targeted by Cabozantinib

Cabozantinib's efficacy is rooted in its ability to simultaneously disrupt multiple oncogenic signaling cascades. The two primary pathways are the MET and VEGFR signaling axes.

MET Signaling Pathway

The MET receptor and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and invasion.[3] Dysregulation of this pathway is implicated in numerous cancers. Cabozantinib effectively inhibits MET phosphorylation, thereby blocking downstream signaling through pathways such as PI3K/AKT and RAS/MAPK.[3]

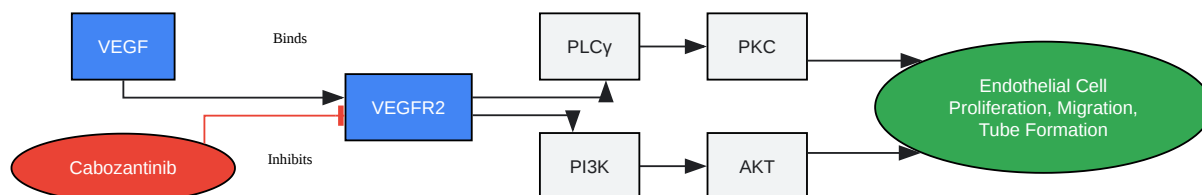


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MET Signaling Pathway and Cabozantinib Inhibition.

VEGFR Signaling Pathway

The vascular endothelial growth factor (VEGF) and its receptors, particularly VEGFR2, are central to angiogenesis, the process of forming new blood vessels.[4] By inhibiting VEGFR2, cabozantinib blocks the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[4]



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VEGFR Signaling Pathway and Cabozantinib Inhibition.

Experimental Protocols for Kinase Profiling

The determination of cabozantinib's kinase inhibition profile is typically achieved through high-throughput screening assays. Methodologies such as KINOMEscan and LanthaScreen are commonly employed to assess the interaction of the compound with a broad panel of kinases.

Representative KINOMEscan Assay Protocol

The KINOMEscan platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases.

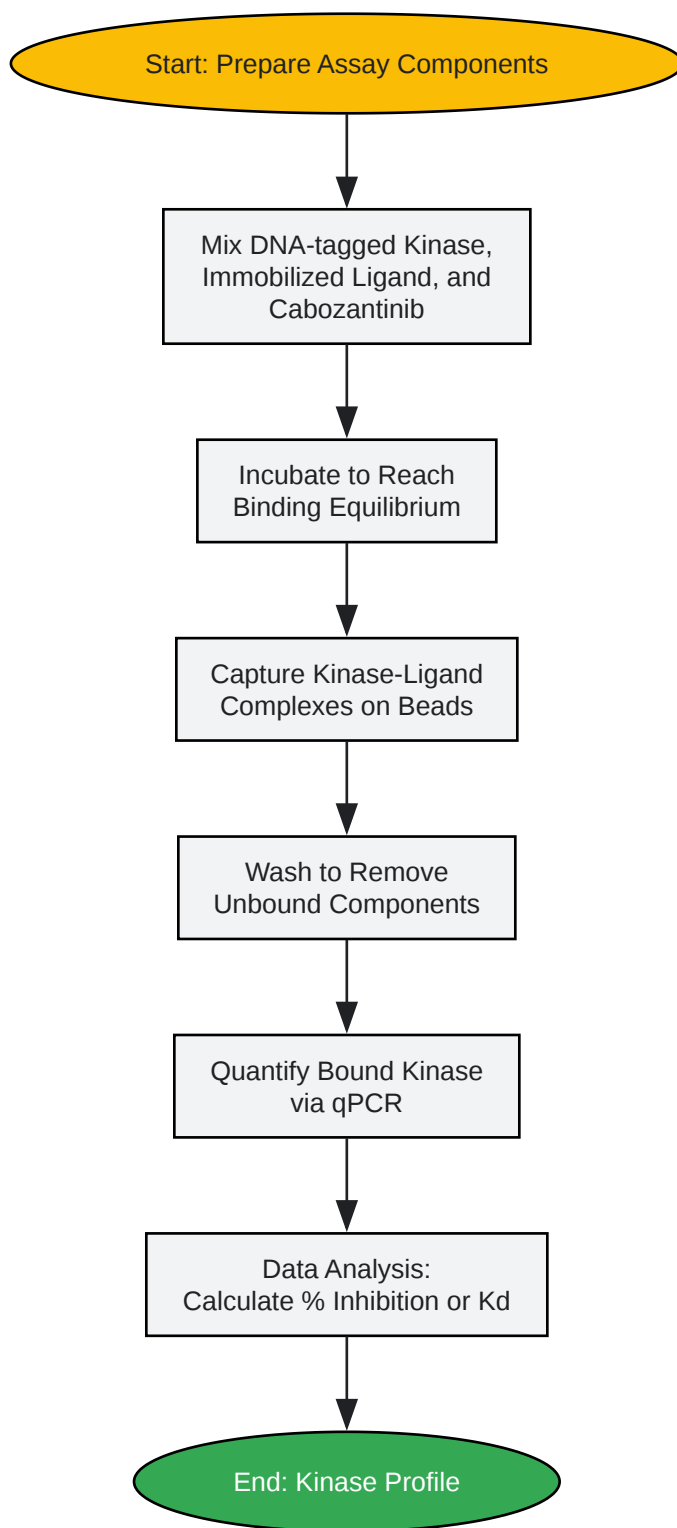
Objective: To determine the dissociation constant (K_d) or percent inhibition of cabozantinib against a large number of kinases.

Materials:

- DNA-tagged kinases
- Immobilized, active-site directed ligand
- Cabozantinib (test compound)
- Streptavidin-coated beads
- Quantitative PCR (qPCR) reagents

Procedure:

- Assay Preparation: A mixture of DNA-tagged kinase, the immobilized ligand, and streptavidin-coated beads is prepared.
- Compound Incubation: Cabozantinib, at various concentrations, is added to the assay mixture. The compound competes with the immobilized ligand for binding to the kinase's active site.
- Binding and Capture: The mixture is incubated to allow for binding equilibrium. The kinase-ligand complexes are captured on the streptavidin-coated beads.
- Washing: Unbound components are washed away.
- Quantification: The amount of kinase bound to the beads is quantified by measuring the amount of associated DNA tag using qPCR. A lower amount of captured kinase indicates a stronger interaction between cabozantinib and the kinase.
- Data Analysis: The results are expressed as percent inhibition relative to a DMSO control or are used to calculate a dissociation constant (K_d).



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Generalized KINOMEScan Experimental Workflow.

Representative LanthaScreen™ Eu Kinase Binding Assay Protocol

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay.

Objective: To determine the IC₅₀ of cabozantinib for a specific kinase.

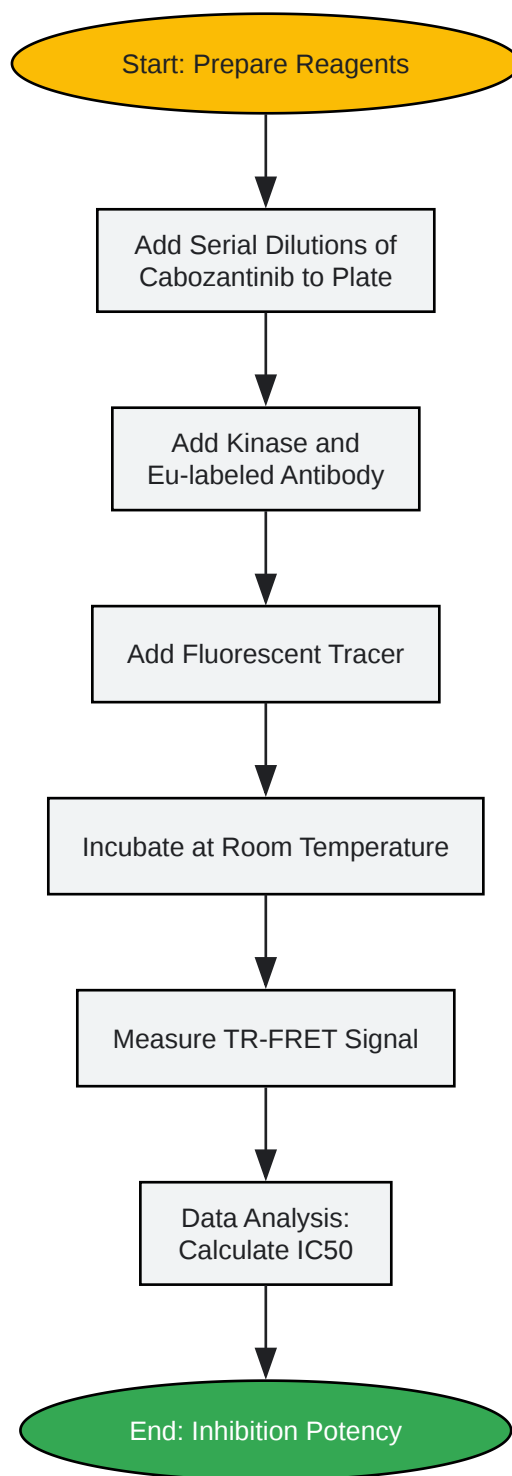
Materials:

- Kinase of interest (e.g., GST-tagged)
- Europium (Eu)-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer
- Cabozantinib (test compound)
- Assay buffer
- 384-well microplate
- TR-FRET compatible plate reader

Procedure:

- Reagent Preparation: Prepare solutions of the kinase, Eu-anti-tag antibody, tracer, and serial dilutions of cabozantinib in assay buffer.
- Assay Plate Setup: Add the serially diluted cabozantinib to the wells of a 384-well plate.
- Kinase/Antibody Addition: Add the kinase/Eu-anti-tag antibody mixture to each well.
- Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

- **TR-FRET Measurement:** Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
- **Data Analysis:** Calculate the emission ratio (acceptor/donor). The binding of cabozantinib displaces the tracer, leading to a decrease in the FRET signal. Plot the emission ratio against the cabozantinib concentration and fit the data to a dose-response curve to determine the IC50 value.



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Generalized LanthaScreen Experimental Workflow.

Conclusion

Cabozantinib hydrochloride is a multi-targeted tyrosine kinase inhibitor with a well-defined profile against key oncogenic drivers, most notably MET and VEGFR2. Its broad-spectrum activity, coupled with high potency against these and other kinases, provides a strong rationale for its clinical efficacy in various cancer types. The quantitative data and experimental methodologies presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working with this important therapeutic agent.

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